molecular formula C24H15NO6S B15179518 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one CAS No. 51419-02-4

3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one

Cat. No.: B15179518
CAS No.: 51419-02-4
M. Wt: 445.4 g/mol
InChI Key: KLZOMFUVNQCMBU-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one is a complex organic compound with a unique structure that combines quinoline and indene moieties

Preparation Methods

The synthesis of 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline and indene intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include phenylsulfonyl chloride, which is used to introduce the phenylsulfonyl group, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist.

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one include:

    2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione: Shares the quinoline and indene moieties but lacks the phenylsulfonyl group.

    3-Hydroxyquinophthalone: Similar structure but different functional groups.

    Disperse Yellow 54: A dye with a similar chromophoric system but different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

51419-02-4

Molecular Formula

C24H15NO6S

Molecular Weight

445.4 g/mol

IUPAC Name

[3-hydroxy-2-(3-hydroxyquinolin-2-yl)-1-oxoinden-5-yl] benzenesulfonate

InChI

InChI=1S/C24H15NO6S/c26-20-12-14-6-4-5-9-19(14)25-22(20)21-23(27)17-11-10-15(13-18(17)24(21)28)31-32(29,30)16-7-2-1-3-8-16/h1-13,26,28H

InChI Key

KLZOMFUVNQCMBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=C3O)C4=NC5=CC=CC=C5C=C4O

Origin of Product

United States

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